4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole
CAS No.:
Cat. No.: VC17690883
Molecular Formula: C7H11BrN2S
Molecular Weight: 235.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11BrN2S |
|---|---|
| Molecular Weight | 235.15 g/mol |
| IUPAC Name | 4-(3-bromo-2,2-dimethylpropyl)thiadiazole |
| Standard InChI | InChI=1S/C7H11BrN2S/c1-7(2,5-8)3-6-4-11-10-9-6/h4H,3,5H2,1-2H3 |
| Standard InChI Key | UJFBORHLVFKZFO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC1=CSN=N1)CBr |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a 1,2,3-thiadiazole ring, a heterocycle with alternating sulfur and nitrogen atoms. The 3-bromo-2,2-dimethylpropyl chain at the fourth position introduces steric bulk and electronic modulation. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁BrN₂S |
| Molecular Weight | 235.15 g/mol |
| IUPAC Name | 4-(3-bromo-2,2-dimethylpropyl)thiadiazole |
| SMILES | CC(C)(CC1=CSN=N1)CBr |
| InChI Key | UJFBORHLVFKZFO-UHFFFAOYSA-N |
The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the dimethyl groups stabilize the alkyl chain against conformational changes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the compound’s structure. The ¹H NMR spectrum exhibits signals for the methyl groups (δ ~1.2–1.4 ppm) and the thiadiazole ring protons (δ ~7.5–8.0 ppm). Bromine’s isotopic pattern in MS (m/z 234.0 [M]⁺) further validates molecular identity.
Synthesis and Optimization
Reaction Pathways
Synthesis typically proceeds via cyclocondensation of thioureas or thioamides with α-haloketones. For 4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole, a two-step approach is employed:
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Alkylation: 3-Bromo-2,2-dimethylpropyl bromide reacts with a thiol-containing precursor to form the alkylated intermediate.
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Cyclization: The intermediate undergoes ring closure in dimethylformamide (DMF) at 80–100°C, catalyzed by bases like triethylamine.
Biological Activity and Mechanisms
Mechanistic Insights
The bromoalkyl chain enhances membrane permeability, enabling thiadiazole ring interactions with microbial enzymes. Density Functional Theory (DFT) calculations suggest the sulfur atom coordinates to metal ions in bacterial active sites, disrupting metabolic pathways .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles like morpholine or thiophenol. For example, refluxing with morpholine in dichloromethane yields 4-(3-morpholino-2,2-dimethylpropyl)-1,2,3-thiadiazole (72% yield) .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids produce biaryl derivatives. These compounds exhibit enhanced π-conjugation, relevant for optoelectronic materials .
Applications in Drug Development
Lead Compound Optimization
Structural modifications at the thiadiazole ring’s 5-position improve pharmacokinetic profiles. For instance, introducing a cyano group increases metabolic stability (t₁/₂ = 6.2 hours in human liver microsomes).
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show 50% inhibition at 10 µM, linked to tubulin polymerization disruption. Comparatively, paclitaxel achieves similar effects at 2 µM, indicating room for optimization .
Material Science Applications
Organic Semiconductors
The thiadiazole core’s electron-deficient nature facilitates n-type semiconductor behavior. Thin films of 4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole exhibit electron mobility of 0.12 cm²/V·s, suitable for organic field-effect transistors (OFETs).
Liquid Crystals
Incorporating the compound into mesogens induces smectic phases at 120–150°C, with potential use in display technologies. Differential Scanning Calorimetry (DSC) confirms phase transitions with enthalpies of 45–60 J/g.
Comparative Analysis with Analogues
5-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole
This analogue (C₆H₉BrN₂S) lacks one methyl group, reducing steric hindrance. Consequently, it shows lower antimicrobial activity (MIC = 8–16 µg/mL) but higher solubility in aqueous media (logP = 1.8 vs. 2.4).
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